ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
Description
Properties
Molecular Formula |
C13H15FN2O2 |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3/t11-/m0/s1 |
InChI Key |
DHTFJAFPZBGEKP-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)F)N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Coupling
- The core step involves coupling 5-fluoroindole with an ethyl 2-bromo-3-aminopropanoate derivative.
- Under basic conditions, the nucleophilic amine attacks the electrophilic bromoalkyl intermediate, forming the ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate backbone.
- Typical bases used include triethylamine or sodium carbonate to facilitate substitution.
- Solvents such as acetone or dichloromethane are employed to maintain reaction homogeneity and moderate polarity.
Protection and Deprotection of Amino Group
- To prevent side reactions, the amino group is often protected using tert-butoxycarbonyl (Boc) groups.
- Boc protection is performed by reacting the amino compound with Boc2O (di-tert-butyl dicarbonate) in the presence of catalytic 4-dimethylaminopyridine (DMAP) and triethylamine.
- The reaction is stirred at room temperature for 3 hours under nitrogen atmosphere.
- After completion, the reaction mixture is extracted and purified by silica gel chromatography and Prep-SFC to isolate the Boc-protected intermediate.
Deprotection to Yield Target Compound
- The Boc group is removed by treatment with hydrogen chloride solution (HCl) in an organic solvent at elevated temperature (e.g., 60 °C for 5 hours).
- The pH is then adjusted to alkaline (~pH 9) using sodium carbonate aqueous solution.
- The product is extracted with ethyl acetate, dried, and purified by silica gel chromatography to yield this compound as a yellow oil with yields reported around 81%.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Coupling | 5-fluoroindole + ethyl 2-bromo-3-aminopropanoate, base (e.g., triethylamine), acetone, room temp, 22 h | Formation of this compound intermediate | Nucleophilic substitution |
| 2. Boc Protection | Boc2O (2 equiv.), DMAP (0.1 equiv.), triethylamine (4 equiv.), dichloromethane, room temp, 3 h | Boc-protected amino ester | Protects amino group |
| 3. Deprotection | HCl solution (15 equiv.), 60 °C, 5 h; neutralization with Na2CO3 | Target compound as yellow oil | Removal of Boc group |
| 4. Purification | Silica gel chromatography; Prep-SFC (CO2/MeOH mobile phase) | Pure this compound | High purity and yield |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity.
- Silica gel column chromatography is used for initial purification.
- Preparative Supercritical Fluid Chromatography (Prep-SFC) with cellulose-based chiral stationary phases further purifies and isolates stereoisomers.
- Reaction progress monitored by Liquid Chromatography-Mass Spectrometry (LCMS).
Summary Table of Preparation Conditions
| Parameter | Details |
|---|---|
| Starting materials | 5-fluoroindole, ethyl 2-bromo-3-aminopropanoate |
| Solvents | Acetone, dichloromethane, ethyl acetate |
| Bases | Triethylamine, sodium carbonate |
| Protection group | Boc (tert-butoxycarbonyl) |
| Protection conditions | Boc2O, DMAP, triethylamine, room temperature |
| Deprotection conditions | HCl solution, 60 °C, 5 h |
| Purification methods | Silica gel chromatography, Prep-SFC |
| Yield | Up to 81% for final product |
| Atmosphere | Nitrogen (N2) inert atmosphere |
Research Findings and Notes
- The fluorine atom at the 5-position of the indole ring enhances the compound’s stability and biological activity, making the synthetic route valuable for medicinal chemistry applications.
- The stereochemistry at the 2-position (S-configuration) is maintained throughout the synthesis by using enantiomerically pure starting materials or chiral resolution techniques.
- The described method allows for scale-up potential due to mild reaction conditions and high yields.
- The use of Boc protection and subsequent deprotection is crucial to avoid side reactions and to improve product purity.
This comprehensive synthesis approach for this compound integrates classical organic synthesis techniques with modern purification and characterization methods, ensuring a high-quality product suitable for research purposes in pharmaceutical and biochemical fields.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is primarily studied for its potential therapeutic effects:
Anticancer Activity
Research indicates that compounds containing indole structures can exhibit anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis and cell cycle arrest .
Neurological Disorders
Due to its structural similarity to neurotransmitters, this compound is being investigated for its neuroprotective effects. Preliminary studies suggest it may enhance cognitive function and could be beneficial in treating conditions like Alzheimer's disease by modulating neurotransmitter levels .
Pharmacological Studies
This compound has shown promise in pharmacological research:
Antidepressant Properties
Indole derivatives are known for their antidepressant effects. In animal models, this compound exhibited significant antidepressant-like activity, likely through serotonin receptor modulation .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Biochemical Research
In biochemical applications, this compound serves as a valuable tool for understanding metabolic pathways:
Metabolic Pathway Studies
Researchers utilize this compound to trace metabolic pathways involving tryptophan derivatives. Its incorporation into metabolic studies aids in elucidating the role of indole compounds in human health and disease .
Case Studies
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and proteins through various mechanisms, such as competitive inhibition and allosteric modulation . These interactions can influence biochemical pathways involved in inflammation, cell proliferation, and neurotransmission .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations on the Indole Ring
Methyl (2S)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoate (7b)
- Structure : Differs by a fluorine atom at the 6-position instead of the 5-position on the indole ring.
- Synthesis: Prepared from (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid using thionyl chloride in methanol, yielding an off-white solid .
- Biological Relevance : Fluorine positioning influences electronic properties and steric interactions; 6-fluoro derivatives may exhibit distinct receptor binding compared to 5-fluoro analogs.
Methyl (2S)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoate (7c)
- Structure : Chlorine substituent at the 7-position of the indole ring.
- Synthesis : Similar to 7b but starting with 7-chloroindole, yielding a solid product .
- Activity : Chlorine’s larger atomic radius and electronegativity may alter hydrophobic interactions or metabolic pathways compared to fluorine-substituted analogs.
Ester Group Modifications
Methyl (2S)-2-Amino-3-(1H-indol-3-yl)propanoate Hydrochloride
- Structure: Non-fluorinated methyl ester analog.
- Synthesis : Reported in prior literature using standard esterification protocols .
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate
- Structure: Butyl ester with a cyclohexenylamino substituent (C21H26N2O3).
- Properties : Yellow oil with distinct NMR shifts (1H: δ 7.60–6.80; 13C: δ 176.5, 169.2). The extended aliphatic chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
Complex Derivatives with Additional Functional Groups
Melphalan Flufenamide (Ethyl (2S)-2-[[(2S)-2-Amino-3-(4-[bis(2-chloroethyl)amino]phenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoate Hydrochloride)
- Structure : A therapeutically relevant alkylating agent with a biphenyl-chloroethylamine moiety.
- Activity : Approved for multiple myeloma; the ethyl ester group facilitates prodrug activation, releasing melphalan intracellularly .
Methyl (2S)-2-(5-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-[2'-fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl]propanoate (107)
- Structure: Brominated isoindolinone and biphenyl substituents.
- Synthesis : Achieved via multi-step coupling reactions (35% yield) .
- Application : Designed as a PDZ domain inhibitor, highlighting the role of aromatic and halogenated groups in protein-protein interaction disruption.
Physical State and Solubility
- Ethyl (2S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoate: Solid (exact state unspecified) with solubility in polar organic solvents inferred from analogs .
- Methyl Esters (7b, 7c): Off-white solids; solubility in methanol confirmed .
- Butyl Analogs : Yellow oils with lower melting points, suitable for liquid-phase reactions .
Spectroscopic Data
Biological Activity
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate, also known as a derivative of tryptophan, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its unique structure, which includes an indole moiety and a fluorine atom, contributing to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C13H15FN2O2
- Molecular Weight : 250.27 g/mol
- CAS Number : 351928
The presence of the fluorine atom in the indole structure enhances the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines, particularly Caco-2 colorectal adenocarcinoma cells. The results indicated a dose-dependent response with IC50 values suggesting substantial cytotoxicity at concentrations around 100 µM .
Table 1: Anticancer Activity Against Different Cell Lines
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against drug-resistant strains of Candida species. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida auris | 16 µg/mL |
3. Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell proliferation and induced apoptosis, particularly in Caco-2 cells, highlighting its selective anticancer activity .
- Antimicrobial Resistance : Another study focused on its efficacy against drug-resistant bacterial strains, showing that this compound could serve as a potential lead compound for developing new antimicrobial agents targeting resistant pathogens .
Q & A
Q. What synthetic routes are reported for ethyl esters of fluorinated indole amino acids?
- Methodological Answer : A common approach involves: (i) Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions. (ii) Esterification : React the carboxylic acid precursor (e.g., (S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid) with ethanol under acid catalysis (e.g., H₂SO₄) . (iii) Deprotection : Remove protecting groups using trifluoroacetic acid (TFA) for Boc or hydrogenolysis for Cbz. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Respiratory protection : Use NIOSH-approved P95 respirators for aerosolized particles .
- Skin/eye contact : Wear nitrile gloves and chemical goggles; in case of exposure, rinse with water for 15 minutes .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can synthetic yields of ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate be optimized?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for indole functionalization.
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers during esterification .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Controlled stability studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure. Analyze degradation products via LC-MS .
- Solvent screening : Use the Hansen solubility parameters (HSPiP software) to identify optimal solvents. For example, dimethyl sulfoxide (DMSO) is often suitable for indole derivatives .
Q. How does the 5-fluoro substituent on the indole ring influence biological activity compared to non-fluorinated analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare inhibitory activity against tryptophan hydroxylase (TPH) using fluorinated vs. non-fluorinated analogs. Fluorine enhances metabolic stability and binding affinity due to its electronegativity and small atomic radius .
- In vitro assays : Measure IC₅₀ values in HEK293 cells transfected with TPH1/2 using HPLC to quantify serotonin reduction .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Detect impurities at ppm levels using a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile).
- NMR spectroscopy : ¹⁹F-NMR identifies fluorine-containing byproducts with high specificity .
Contradictions & Recommendations
- Missing Physical Data (e.g., vapor pressure, flash point in ): Perform thermogravimetric analysis (TGA) and closed-cup flash point testing .
- Conflicting Reactivity Reports : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
